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Compound of Interest

Compound Name: 2-(Bromomethyl)-5-fluoropyridine

CAS No.: 954225-35-5

Cat. No.: B1343720

Get Quote

Executive Summary
In modern medicinal chemistry, the optimization of lead compounds often requires precise

modulation of lipophilicity, metabolic stability, and aqueous solubility. 2-(Bromomethyl)-5-
fluoropyridine (CAS 66584-32-1) serves as a critical electrophilic building block for introducing

the 5-fluoro-2-picolyl moiety. This motif acts as a superior bioisostere to the 4-fluorobenzyl

group, offering reduced lipophilicity (LogP), enhanced solubility due to the pyridine nitrogen,

and metabolic blockade via the C5-fluorine atom.

This guide details the strategic application, handling, and synthetic protocols for utilizing 2-
(Bromomethyl)-5-fluoropyridine, specifically focusing on its use in

-alkylation reactions to generate high-value pharmacological probes.

Strategic Rationale: The "Fluorine-Pyridine"
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The transition from a benzyl group to a pyridyl-methyl group is a classic "scaffold hop" in drug

discovery. The addition of the fluorine atom at the 5-position of the pyridine ring provides three

distinct advantages (The "Triad of Optimization"):

Metabolic Stability: The C5 position of the pyridine ring is electronically enriched relative to

C2/C4, making it susceptible to oxidative metabolism (CYP450). Fluorine substitution at C5

blocks this metabolic soft spot.

pKa Modulation: The fluorine atom is electron-withdrawing, which lowers the pKa of the

pyridine nitrogen (approx. pKa ~2-3 vs. ~5.2 for unsubstituted pyridine). This reduces the

likelihood of the pyridine acting as a promiscuous hydrogen bond acceptor while maintaining

solubility.

Conformational Locking: The 5-fluoro-2-picolyl ether/amine often adopts specific

conformations due to dipole minimization, potentially enhancing binding affinity in the target

pocket.

Comparative Physicochemical Profile[1]
Property

4-Fluorobenzyl
Moiety

5-Fluoro-2-picolyl
Moiety

Impact on Drug
Candidate

LogP (Lipophilicity) High Moderate/Low

Improved

bioavailability;

reduced non-specific

binding.

Aqueous Solubility Low Moderate
Enhanced formulation

options.

H-Bond Acceptors 0 1 (Pyridine N)

Potential for new

vector interactions in

the binding pocket.

Metabolic Liability Benzylic oxidation Reduced

Fluorine blocks ring

oxidation; Nitrogen

reduces benzylic

oxidation potential.
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Synthetic Workflow & Decision Logic
The following diagram illustrates the decision process and synthetic pathway for incorporating

this building block into a drug scaffold.

Lead Compound Optimization
(Poor Solubility/Metabolic Instability)

Strategy: Bioisosteric Replacement
(Benzyl -> Pyridyl)

Reagent Selection:
2-(Bromomethyl)-5-fluoropyridine

(HBr Salt Recommended)

Synthetic Step:
SN2 Alkylation

(Base-Mediated)

 + Nucleophile (Amine/Phenol)

Final Candidate:
5-Fluoro-2-picolyl Analog

 Yield: 60-85%

Validation Assays:
1. Microsomal Stability (HLM)

2. Solubility (pH 7.4)
3. Target Potency (IC50)

Click to download full resolution via product page
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Figure 1: Strategic workflow for bioisosteric replacement using 2-(Bromomethyl)-5-
fluoropyridine.

Detailed Experimental Protocol
Protocol: -Alkylation of a Secondary Amine
Context: This protocol describes the coupling of 2-(Bromomethyl)-5-fluoropyridine with a

secondary amine (e.g., a piperazine-based pharmacophore). This is the most frequent

application in kinase and GPCR inhibitor synthesis.

Safety Warning: 2-(Bromomethyl)-5-fluoropyridine is a potent alkylating agent and

lachrymator. It causes severe skin burns.[1][2] All operations must be performed in a fume

hood. The compound is unstable as a free base and is typically supplied/stored as the

Hydrobromide (HBr) salt.

Materials
Reagent: 2-(Bromomethyl)-5-fluoropyridine hydrobromide (1.2 equivalents).

Substrate: Secondary amine scaffold (1.0 equivalent).

Base:

-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equivalents) OR Potassium Carbonate (

) (3.0 equivalents).

Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Workup: Ethyl Acetate (EtOAc), Saturated

, Brine.

Step-by-Step Procedure
Preparation of Free Base (In Situ):

Note: While the HBr salt is stable, the reaction requires the free base species. We

generate this in situ to avoid handling the unstable oil.
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In a round-bottom flask equipped with a magnetic stir bar, suspend the Secondary Amine

(1.0 mmol) in anhydrous MeCN (5 mL).

Add DIPEA (3.5 mmol) dropwise. The solution may warm slightly. Stir for 5 minutes.

Alkylation:

Cool the reaction mixture to 0°C (ice bath).

Add 2-(Bromomethyl)-5-fluoropyridine hydrobromide (1.2 mmol) in a single portion.

Rationale: Adding at 0°C minimizes the risk of exotherms and side reactions (e.g.,

elimination).

Allow the mixture to warm to room temperature (25°C) and stir.

Monitoring: Monitor via LC-MS or TLC. Reaction is typically complete within 2–4 hours.

Checkpoint: If the reaction is sluggish, heat to 50°C. However, higher temperatures

increase the risk of pyridine

-alkylation (dimerization).

Quench and Workup:

Dilute the reaction mixture with EtOAc (20 mL).

Wash with Saturated

(2 x 10 mL) to remove excess acid and bromide salts.

Wash with Water (1 x 10 mL) and Brine (1 x 10 mL).

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

Purification:
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Purify the residue via Flash Column Chromatography.

Eluent: Typically a gradient of Hexanes/EtOAc or DCM/MeOH.

Note: The pyridine nitrogen is basic. If using silica gel, adding 1% Triethylamine (TEA) to

the eluent prevents streaking/tailing.

Troubleshooting Table
Observation Probable Cause Corrective Action

Low Yield / Recovery Product retained on silica
Add 1-5% MeOH or 1%

to the mobile phase.

Formation of Dimer Self-alkylation of reagent

Ensure the reagent is added to

the amine/base mixture, not

vice-versa. Keep concentration

<0.2 M.

Incomplete Reaction HBr salt not neutralized

Ensure at least 3 equivalents

of base are used (1 eq for HBr

salt, 1 eq for reaction HBr

byproduct, 1 eq excess).

Storage and Stability Guidelines
The stability of 2-(Bromomethyl)-5-fluoropyridine is the single biggest challenge in its

application.

Salt vs. Free Base: Always purchase and store the Hydrobromide (HBr) salt. The free base is

an oil that rapidly degrades (polymerizes/hydrolyzes) at room temperature.

Storage Conditions: Store the HBr salt at -20°C under an inert atmosphere (Argon/Nitrogen).

It is hygroscopic; moisture will hydrolyze the C-Br bond to form the alcohol (2-hydroxymethyl-

5-fluoropyridine), which is unreactive in

conditions.
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Handling: Allow the vial to warm to room temperature before opening to prevent water

condensation on the solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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